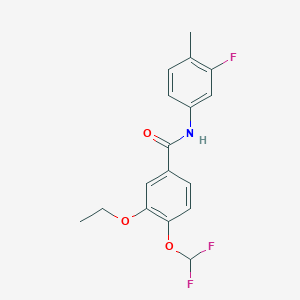![molecular formula C14H21ClN2O2 B14932298 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B14932298.png)
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide is an organic compound with the molecular formula C14H21ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenoxy group and a dimethylamino propyl group attached to a propanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reaction of 3-chlorophenol with propionyl chloride: In the presence of a base, 3-chlorophenol reacts with propionyl chloride to form 3-chlorophenoxypropionyl chloride.
Amination: The resulting 3-chlorophenoxypropionyl chloride is then reacted with 3-(dimethylamino)propylamine to yield 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenoxy group.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include chlorophenoxy acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted phenoxy derivatives are the main products.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of dyes, coatings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to active sites, while the dimethylamino propyl group may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-chlorophenoxy)propionamide
- 3-chlorophenoxyacetic acid
- 2-(4-chlorophenoxy)propionamide
Uniqueness
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide stands out due to the presence of the dimethylamino propyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, making it more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C14H21ClN2O2 |
|---|---|
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide |
InChI |
InChI=1S/C14H21ClN2O2/c1-11(14(18)16-8-5-9-17(2)3)19-13-7-4-6-12(15)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
UWSLWCAUYJEUDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCCN(C)C)OC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)



![2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14932270.png)
![Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B14932287.png)


![5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B14932311.png)

![4-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B14932319.png)
![N-(3-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932322.png)
